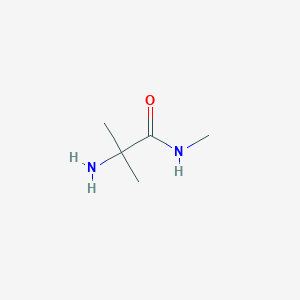
2-Amino-N,2-dimethylpropanamide
Overview
Description
2-Amino-N,2-dimethylpropanamide is a chemical compound belonging to the class of amides. . This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Scientific Research Applications
2-Amino-N,2-dimethylpropanamide is a versatile compound with numerous applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its therapeutic potential in drug development, particularly for its anti-inflammatory and antimicrobial properties.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
Target of Action
The primary targets of 2-Amino-N,2-dimethylpropanamide are Bcr-Abl and HDAC1 . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC1 is a histone deacetylase enzyme that plays a role in gene expression.
Mode of Action
This compound interacts with its targets by inhibiting their activity . By inhibiting Bcr-Abl and HDAC1, the compound can disrupt the processes these proteins are involved in, leading to changes in cellular function.
Biochemical Pathways
The inhibition of Bcr-Abl and HDAC1 affects multiple biochemical pathways. Bcr-Abl is involved in cell growth and division, so its inhibition can lead to the suppression of these processes. On the other hand, HDAC1 is involved in the regulation of gene expression, so its inhibition can lead to changes in the expression of various genes .
Result of Action
The inhibition of Bcr-Abl and HDAC1 by this compound can lead to various molecular and cellular effects. These can include the suppression of cell growth and division, as well as changes in gene expression . These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of diseases like leukemia.
Biochemical Analysis
Biochemical Properties
Cellular Effects
The cellular effects of 2-Amino-N,2-dimethylpropanamide are also not well-studied. Related compounds have shown inhibitory activity against Bcr-Abl and HDAC1, and potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145
Molecular Mechanism
The molecular mechanism of action of this compound is not yet known. It’s possible that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not yet known. It’s possible that it may interact with certain enzymes or cofactors and have effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-understood. It’s possible that it may interact with certain transporters or binding proteins and have effects on its localization or accumulation
Subcellular Localization
The subcellular localization of this compound is not yet known. It’s possible that it may be directed to specific compartments or organelles by certain targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-N,2-dimethylpropanamide can be achieved through various synthetic routes. One common method involves the esterification of hydroxymethyl trimethylacetic acid, followed by protection and ammonolysis . Another method involves the reaction of 1-nitro iso-butylene with potassium cyanide, followed by reduction in acidic conditions using iron powder .
Industrial Production Methods: The industrial production of this compound typically involves the use of readily available raw materials and cost-effective processes. The preparation method is designed to be simple, with high yield and product purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N,2-dimethylpropanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Various halogenating agents can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce primary amines.
Comparison with Similar Compounds
Comparison: Compared to similar compounds, 2-Amino-N,2-dimethylpropanamide is unique due to its specific structural features and reactivity. For example, the presence of the amino group and the dimethyl substitution confer distinct chemical properties, making it suitable for specific applications in synthesis and research.
Properties
IUPAC Name |
2-amino-N,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-5(2,6)4(8)7-3/h6H2,1-3H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZDWTXSXRFPEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B180833.png)




![2-Methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B180842.png)

![2-[(2-Phenylethyl)amino]naphthoquinone](/img/structure/B180845.png)




